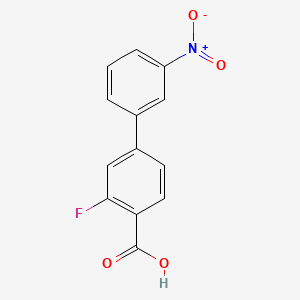

2-Fluoro-4-(3-nitrophenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluoro-4-(3-nitrophenyl)benzoic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C7H4FNO4 .

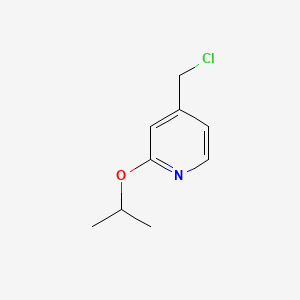

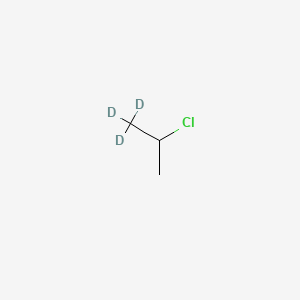

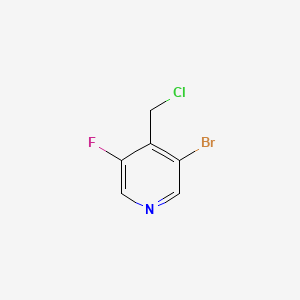

Synthesis Analysis

The synthesis of “2-Fluoro-4-(3-nitrophenyl)benzoic acid” involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .

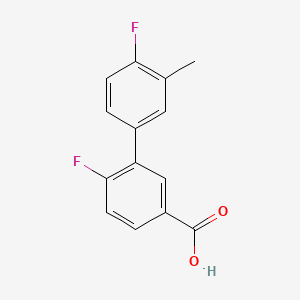

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(3-nitrophenyl)benzoic acid” can be found in various chemical databases . It has a molecular weight of 185.109 Da .

Physical And Chemical Properties Analysis

“2-Fluoro-4-(3-nitrophenyl)benzoic acid” is a solid at 20°C . It has a melting point of 172.0 to 176.0°C .

Applications De Recherche Scientifique

Synthetic Chemistry and Drug Development

In synthetic chemistry, fluorinated benzoic acids are crucial intermediates for developing pharmaceuticals, agrochemicals, and organic materials. The fluorine atom introduces unique reactivity due to its electronegativity and size, affecting the acid's electronic structure and reactivity. For instance, the synthesis of complex biphenyl structures, which are core components in many drugs and advanced materials, often utilizes fluorinated intermediates for their ability to undergo selective reactions (Qiu et al., 2009). The presence of a nitro group further adds to the compound's versatility, serving as a handle for further transformations or influencing the biological activity of potential drug molecules.

Environmental Science and Degradation Studies

Fluorinated compounds, including those with benzoic acid motifs, are of interest in environmental science, particularly regarding their stability, degradation pathways, and impact on ecosystems. Studies on related compounds, such as nitisinone, highlight the importance of understanding the stability and degradation products of these chemicals in various environmental conditions (Barchańska et al., 2019). Such insights are crucial for assessing the environmental fate of fluorinated benzoic acids and addressing potential ecological risks.

Biochemical Applications

In biochemistry, the interaction of fluorinated benzoic acids with biological systems is an area of ongoing research, with implications for drug discovery and understanding biochemical pathways. Fluorinated compounds can influence the activity of enzymes, receptors, and other proteins, making them valuable tools for probing biological mechanisms and potential therapeutic agents. For example, studies on benzoic acid derivatives highlight their roles in modulating gut functions and potential as antibacterial and antifungal preservatives (Mao et al., 2019).

Materials Science and Photophysical Properties

The unique electronic properties of fluorinated and nitro-substituted benzoic acids make them interesting candidates for materials science applications, including the development of fluorescent chemosensors and liquid crystals. These compounds can be engineered to exhibit specific photophysical properties, making them suitable for sensing applications or as components in advanced optical materials (Roy, 2021; Hird, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-4-(3-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLCAFGFFSUWNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681381 |

Source

|

| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(3-nitrophenyl)benzoic acid | |

CAS RN |

1261968-85-7 |

Source

|

| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)

![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)